molecular formula C9H10N4O3 B7979361 ethyl 1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate

ethyl 1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate

Cat. No.: B7979361
M. Wt: 222.20 g/mol
InChI Key: NLPCQILWJYMWFB-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyrimidine ring. The presence of an ethyl ester group at the 6-position and a methyl group at the 1-position further distinguishes this compound. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-oxo position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

Ethyl 1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidine-6-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.

    Pyrazolo[4,3-b]pyridines: These compounds also have a similar structure but differ in the fusion pattern of the rings.

    Pyrazolo[3,4-e]pyridines: These compounds have an additional fused ring, leading to different chemical and biological properties.

The uniqueness of ethyl 1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-3-16-9(15)6-11-7-5(8(14)12-6)4-10-13(7)2/h4H,3H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPCQILWJYMWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=NN2C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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